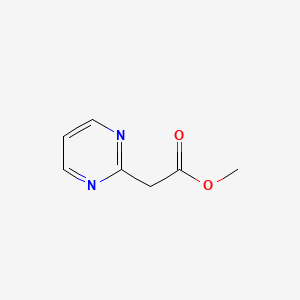

Methyl 2-(2-pyrimidyl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-pyrimidin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)5-6-8-3-2-4-9-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUBLLCAMMIGFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497449 | |

| Record name | Methyl (pyrimidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60561-50-4 | |

| Record name | Methyl (pyrimidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(pyrimidin-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(2-pyrimidyl)acetate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-pyrimidyl)acetate is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological relevance of this compound, serving as a valuable resource for researchers and professionals in the field.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in the public domain. However, based on its chemical structure and data from the closely related isomer, Methyl 2-pyridylacetate, the following properties can be predicted. It is crucial to note that these are estimations and should be confirmed through experimental analysis.

| Property | Value (Predicted) | Reference/Comment |

| Molecular Formula | C₇H₈N₂O₂ | - |

| Molecular Weight | 152.15 g/mol | [1] |

| CAS Number | 60561-50-4 | [1] |

| Appearance | Colorless to light yellow liquid | Predicted based on the appearance of Methyl 2-pyridylacetate.[2] |

| Boiling Point | ~100-110 °C at reduced pressure (e.g., 0.5 mmHg) | Predicted to be similar to Methyl 2-pyridylacetate (103 °C at 0.5 mmHg).[3] |

| Density | ~1.1-1.2 g/mL at 25 °C | Predicted to be in a similar range as Methyl 2-pyridylacetate (1.119 g/mL at 25 °C).[3] |

| Refractive Index | ~1.50-1.51 at 20 °C | Predicted to be comparable to Methyl 2-pyridylacetate (n20/D 1.506).[3] |

| Solubility | Soluble in common organic solvents | Expected to be soluble in solvents like methanol, ethanol, dichloromethane, and ethyl acetate. |

| Storage | Store at 2-8°C | Recommended storage condition from a commercial supplier.[1] |

Synthesis of this compound

A definitive, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, a plausible and commonly employed synthetic strategy for analogous compounds involves the nucleophilic aromatic substitution of a halogenated pyrimidine with an enolate.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

This proposed method utilizes the reaction of 2-chloropyrimidine with the enolate of methyl acetate. The electron-withdrawing nature of the pyrimidine ring facilitates nucleophilic attack at the C2 position.

Detailed Experimental Protocol (Proposed)

Materials:

-

2-Chloropyrimidine

-

Methyl acetate

-

Lithium diisopropylamide (LDA) or Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Preparation of the Enolate:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve freshly distilled diisopropylamine in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) dropwise to the stirred solution. Allow the mixture to stir at this temperature for 30 minutes to generate LDA.

-

In a separate flask, dissolve methyl acetate in anhydrous THF.

-

Slowly add the methyl acetate solution to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete formation of the lithium enolate of methyl acetate.

-

-

Nucleophilic Substitution Reaction:

-

Dissolve 2-chloropyrimidine in anhydrous THF in a separate flask.

-

Slowly add the 2-chloropyrimidine solution to the pre-formed enolate solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Note: This is a generalized protocol. Optimization of reaction conditions, such as the choice of base, solvent, temperature, and reaction time, may be necessary to achieve the best yield and purity.

Potential Biological and Pharmacological Properties

While specific biological activity data for this compound is limited, the pyrimidine scaffold is a well-established pharmacophore in numerous therapeutic agents. The presence of the pyrimidine ring suggests that this compound could be investigated for a variety of biological activities.

Derivatives of pyrimidine have been shown to exhibit a wide range of pharmacological effects, including but not limited to:

-

Anticancer Activity: Many anticancer drugs, such as 5-fluorouracil, are pyrimidine analogs. They often act as antimetabolites, interfering with nucleic acid synthesis.[4]

-

Antimicrobial Activity: The pyrimidine nucleus is found in various antibacterial and antifungal agents.[5][6][7]

-

Antiviral Activity: Several antiviral drugs are nucleoside analogs containing a pyrimidine base.

-

Central Nervous System (CNS) Activity: Some pyrimidine derivatives have shown activity as CNS depressants.[5]

Given this context, this compound could serve as a valuable building block or lead compound in the discovery of new therapeutic agents targeting a range of diseases. Further biological screening and structure-activity relationship (SAR) studies are warranted to explore its full potential.

Conclusion

This compound is a pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is not abundant, this guide provides a plausible synthetic route based on established chemical principles and an overview of its predicted physicochemical properties. The rich pharmacology of the pyrimidine class of compounds suggests that this compound is a promising candidate for further investigation into its biological activities. The information presented here serves as a foundational resource for researchers interested in exploring the synthesis and potential applications of this and related pyrimidine derivatives.

References

- 1. data.epo.org [data.epo.org]

- 2. chembk.com [chembk.com]

- 3. Methyl 2-pyridylacetate 98 1658-42-0 [sigmaaldrich.com]

- 4. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 5. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

In-depth Technical Guide: Methyl 2-(2-pyrimidyl)acetate

CAS Number: 60561-50-4

This technical guide provides a comprehensive overview of Methyl 2-(2-pyrimidyl)acetate, a heterocyclic compound of interest to researchers and professionals in drug development and organic synthesis. This document outlines its chemical properties, offers a generalized synthesis protocol, and discusses the broader biological context of pyrimidine derivatives.

Chemical and Physical Properties

This compound is a pyrimidine derivative with a methyl acetate group at the 2-position of the pyrimidine ring.[1][2] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers.[1][2][3][4]

| Property | Value | Source |

| CAS Number | 60561-50-4 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | [1][3] |

| Molecular Weight | 152.15 g/mol | [1] |

| IUPAC Name | methyl 2-(pyrimidin-2-yl)acetate | [1] |

| Boiling Point | 220.1°C at 760 mmHg | [3] |

| Density | 1.182 g/cm³ | [3] |

| Flash Point | 86.9°C | [3] |

| Refractive Index | 1.508 | [3] |

| Storage Temperature | 2-8°C | [1] |

Synthesis Protocol

A plausible synthetic approach for this compound would involve the reaction of a suitable three-carbon precursor bearing an ester group with formamidine. The following represents a generalized experimental workflow for the synthesis of a pyrimidine ring, which can be adapted for the specific synthesis of this compound.

General Experimental Workflow for Pyrimidine Synthesis

References

- 1. cas 60561-50-4|| where to buy this compound [english.chemenu.com]

- 2. CAS 60561-50-4 | 4H23-1-DL | MDL MFCD12198887 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 4. This compound,60561-50-4-Amadis Chemical [amadischem.com]

A Comprehensive Spectroscopic Guide to Methyl 2-(2-pyrimidyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for Methyl 2-(2-pyrimidyl)acetate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectra in public domains, this document presents predicted spectral data based on computational models, alongside standardized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this molecule.

Molecular Structure

This compound possesses a key pyrimidine ring, a fundamental scaffold in numerous biologically active molecules. The structural formula and key identifiers are provided below:

-

IUPAC Name: methyl 2-(pyrimidin-2-yl)acetate

-

Molecular Formula: C₇H₈N₂O₂

-

Molecular Weight: 152.15 g/mol

-

CAS Number: 60561-50-4

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are generated using established computational algorithms and serve as a reliable reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.75 | Doublet | 2H | H-4, H-6 (Pyrimidine ring) |

| 7.20 | Triplet | 1H | H-5 (Pyrimidine ring) |

| 4.05 | Singlet | 2H | -CH₂- (Methylene) |

| 3.75 | Singlet | 3H | -OCH₃ (Methyl ester) |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 170.5 | C=O (Ester carbonyl) |

| 165.0 | C-2 (Pyrimidine ring) |

| 157.0 | C-4, C-6 (Pyrimidine ring) |

| 120.0 | C-5 (Pyrimidine ring) |

| 52.5 | -OCH₃ (Methyl ester) |

| 45.0 | -CH₂- (Methylene) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| 1740-1720 | Strong | C=O stretch (Ester) |

| 1590-1570 | Strong | C=N stretch (Pyrimidine ring) |

| 1560-1450 | Medium-Strong | C=C stretch (Pyrimidine ring) |

| 1250-1000 | Strong | C-O stretch (Ester) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 152 | 80 | [M]⁺ (Molecular ion) |

| 121 | 100 | [M - OCH₃]⁺ |

| 93 | 60 | [M - COOCH₃]⁺ |

| 79 | 50 | [C₄H₃N₂]⁺ (Pyrimidine fragment) |

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - IR Spectroscopy

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental noise.

-

Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) - Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions and fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to deduce structural information.

Visualized Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Reactivity of Methyl 2-(2-pyrimidyl)acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of Methyl 2-(2-pyrimidyl)acetate, a key building block in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry and drug development. The document outlines the principal reactions, including alkylation, condensation, and cyclization, supported by experimental data derived from analogous compounds. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development.

Introduction

This compound is a bifunctional molecule featuring a pyrimidine ring and a methyl acetate moiety. The electron-withdrawing nature of the pyrimidine ring activates the α-methylene group of the acetate, making it susceptible to a variety of chemical transformations. This inherent reactivity, coupled with the biological significance of the pyrimidine scaffold, renders this compound a valuable intermediate in the synthesis of novel pharmaceutical agents. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide aims to provide a detailed understanding of the chemical behavior of this compound to aid in the rational design and synthesis of new chemical entities.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties of its isomer, Methyl 2-(pyrimidin-4-yl)acetate, can provide some useful estimates.

| Property | Value (for Methyl 2-(pyrimidin-4-yl)acetate)[1] |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| IUPAC Name | methyl 2-(pyrimidin-4-yl)acetate |

| CAS Number | 863032-29-5 |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the methylene protons, and the methyl ester protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrimidine H-4, H-6 | ~8.7 | Doublet | ~4.8 |

| Pyrimidine H-5 | ~7.2 | Triplet | ~4.8 |

| Methylene (-CH₂-) | ~4.0 | Singlet | - |

| Methyl (-OCH₃) | ~3.7 | Singlet | - |

Note: The chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~170 |

| Pyrimidine C-2 | ~160 |

| Pyrimidine C-4, C-6 | ~157 |

| Pyrimidine C-5 | ~120 |

| Methylene (-CH₂-) | ~45 |

| Methyl (-OCH₃) | ~52 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | 1730-1750 |

| C=N (Pyrimidine) | 1550-1650 |

| C-O (Ester) | 1100-1300 |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| Ion | Expected m/z |

| [M]⁺ | 152 |

| [M - OCH₃]⁺ | 121 |

| [M - COOCH₃]⁺ | 93 |

Chemical Reactivity and Key Reactions

The reactivity of this compound is primarily centered around the active methylene group and the pyrimidine ring.

Alkylation of the Active Methylene Group

The protons on the carbon adjacent to the pyrimidine ring and the ester group are acidic and can be readily deprotonated by a suitable base, followed by reaction with an electrophile.

General Reaction Scheme:

Caption: Alkylation of the active methylene group.

Experimental Protocol (Proposed): A detailed experimental protocol for the alkylation of this compound is not available. However, a general procedure can be adapted from similar reactions:

-

To a solution of this compound in an aprotic solvent (e.g., THF, DMF), a strong base (e.g., NaH, LDA) is added at a low temperature (-78 °C to 0 °C).

-

The reaction mixture is stirred for a specified time to allow for the formation of the carbanion.

-

The electrophile (e.g., an alkyl halide) is then added, and the reaction is allowed to warm to room temperature.

-

The reaction is quenched with a proton source (e.g., saturated NH₄Cl solution), and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the product is purified by chromatography.

Condensation Reactions

The active methylene group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form α,β-unsaturated esters.

General Reaction Scheme:

Caption: Knoevenagel-type condensation reaction.

Experimental Protocol (Proposed): A typical procedure for a Knoevenagel-type condensation would involve:

-

Dissolving this compound and an aldehyde or ketone in a suitable solvent (e.g., ethanol, toluene).

-

Adding a catalytic amount of a base (e.g., piperidine, sodium ethoxide).

-

Refluxing the reaction mixture for several hours, often with azeotropic removal of water using a Dean-Stark apparatus.

-

After cooling, the product may precipitate or can be isolated by extraction and purified by recrystallization or chromatography.

A study on the condensation of chalcones with guanidine hydrochloride in an alkaline medium provides a relevant example of the conditions that could be adapted[3].

Cyclization and Cyclocondensation Reactions

This compound can serve as a precursor for the synthesis of fused pyrimidine ring systems, which are of significant interest in medicinal chemistry.

Example: Synthesis of Pyrimido[1,2-a]pyrimidines The reaction of a 2-aminopyrimidine with a β-keto ester is a common method for the synthesis of pyrimido[1,2-a]pyrimidines. While this compound itself does not contain an amino group, its derivatives can be utilized in such cyclocondensation reactions. For instance, condensation with guanidine could lead to the formation of a 2-amino-4-hydroxypyrimidine derivative, which can then undergo further cyclization.

Reaction with Guanidine (Proposed):

Caption: Proposed cyclocondensation with guanidine.

Experimental Protocol (Adapted): Based on the synthesis of 2-(Methylamino)-4,6-pyrimidinediol[4], a potential protocol could be:

-

Preparation of sodium ethoxide by dissolving sodium metal in absolute ethanol.

-

Addition of this compound and guanidine hydrochloride to the sodium ethoxide solution.

-

Refluxing the reaction mixture for several hours.

-

Cooling the mixture and neutralizing with an acid (e.g., HCl) to precipitate the product.

-

Collecting the product by filtration and purifying by recrystallization.

The reaction of 2-amino-1,4-dihydropyrimidines with bis-electrophiles to form fused bi-pyrimidine scaffolds also provides a relevant synthetic strategy[5].

Hydrolysis of the Ester Group

The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-pyrimidyl)acetic acid. This acid can then be used for further derivatization, such as amide bond formation.

Experimental Workflow for Hydrolysis:

References

- 1. Methyl 2-(pyrimidin-4-YL)acetate | C7H8N2O2 | CID 21486902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. benchchem.com [benchchem.com]

- 5. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of Methyl 2-(2-pyrimidyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational landscape of Methyl 2-(2-pyrimidyl)acetate, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide leverages structural information from closely related analogues, established principles of conformational analysis, and computational chemistry methodologies to predict its structural and dynamic properties. This document outlines the probable geometric parameters, explores the key rotational barriers influencing its three-dimensional shape, and details the experimental and computational protocols that would be employed for its full characterization. The information is presented to aid researchers in understanding the structure-activity relationships of pyrimidine-based compounds and to guide future drug design and development efforts.

Introduction

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, owing to their presence in a vast array of biologically active molecules, including nucleobases. The substituent at the 2-position of the pyrimidine ring can significantly influence the molecule's interaction with biological targets. This compound is a molecule that combines the pyrimidine scaffold with an ester functionality, a common feature in prodrugs and bioactive compounds. A thorough understanding of its three-dimensional structure and conformational flexibility is paramount for elucidating its potential biological activity and for the rational design of new chemical entities.

This guide synthesizes information from published studies on structurally related compounds to provide a comprehensive overview of the likely structural characteristics of this compound.

Molecular Structure

The molecular structure of this compound is characterized by a planar pyrimidine ring connected to a methyl acetate group at the C2 position. The key structural features are the bond lengths, bond angles, and the dihedral angles that define the orientation of the substituent with respect to the ring.

Predicted Molecular Geometry

Based on X-ray crystallographic data of analogous heterocyclic compounds, the pyrimidine ring is expected to be planar. The geometry of the methyl acetate group is also well-established. The critical determinants of the overall molecular shape are the rotations around the C2-C(α) and C(α)-C(carbonyl) single bonds.

A logical workflow for determining the molecular structure would involve synthesis followed by spectroscopic and crystallographic analysis.

Conformational Analysis

The conformational flexibility of this compound is primarily governed by the rotation around the single bond connecting the pyrimidine ring to the acetate side chain (the C2-Cα bond). The relative orientation of the pyrimidine ring and the ester group will be determined by a balance of steric and electronic effects.

Key Torsional Angles

The conformation can be described by the following key dihedral angle:

-

τ (N1-C2-Cα-C=O): This angle defines the orientation of the carbonyl group of the acetate moiety relative to the pyrimidine ring.

Computational studies on related 2-substituted pyrimidines and methyl heteroarylacetates suggest that the potential energy surface for this rotation will likely have two minima, corresponding to planar or near-planar arrangements where the Cα-C=O bond is either syn or anti to the C2-N1 bond of the pyrimidine ring. Steric hindrance between the carbonyl oxygen and the nitrogen atoms of the pyrimidine ring will play a significant role in determining the preferred conformation.

Rotational Barriers

The energy barriers to rotation around the C2-Cα bond are expected to be relatively low, allowing for conformational flexibility at room temperature. Computational studies on aminopyrimidines have explored rotational barriers, and similar methodologies can be applied here.

A general workflow for computational conformational analysis is outlined below.

Predicted Physicochemical and Spectroscopic Data

While experimental data for this compound is scarce, predictions can be made based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Basis of Prediction |

| Molecular Weight | 152.15 g/mol | Calculation from molecular formula (C₇H₈N₂O₂) |

| Boiling Point | > 200 °C | Comparison with structurally similar compounds |

| LogP | 0.5 - 1.5 | Computational prediction based on structure |

| pKa (pyrimidine N) | 1.0 - 2.0 | Electron-withdrawing effect of the acetate group |

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H4, H6 | 8.7 - 8.9 | d | ~4.8 |

| H5 | 7.2 - 7.4 | t | ~4.8 |

| -CH₂- | 3.9 - 4.1 | s | - |

| -OCH₃ | 3.7 - 3.8 | s | - |

Experimental Protocols

To fully characterize the molecular structure and conformation of this compound, a combination of synthetic, spectroscopic, and crystallographic techniques would be necessary.

Synthesis

A plausible synthetic route would involve the reaction of 2-chloropyrimidine with the enolate of methyl acetate.

Protocol:

-

Enolate Formation: To a solution of methyl acetate in a suitable aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78 °C), a strong base such as lithium diisopropylamide (LDA) is added dropwise to generate the lithium enolate.

-

Nucleophilic Substitution: A solution of 2-chloropyrimidine in the same solvent is then added to the enolate solution. The reaction mixture is allowed to warm to room temperature and stirred until completion.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

X-ray Crystallography

Single-crystal X-ray diffraction would provide definitive information on the solid-state conformation, bond lengths, and bond angles.

Protocol:

-

Crystal Growth: Crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: A selected crystal is mounted on a diffractometer, and diffraction data are collected at a low temperature (e.g., 100 K) using Mo Kα radiation.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

NMR Spectroscopy

High-resolution NMR spectroscopy in solution provides information about the time-averaged conformation and the dynamics of the molecule.

Protocol:

-

Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure.

-

2D NMR: COSY, HSQC, and HMBC experiments are performed to aid in the assignment of all proton and carbon signals.

-

NOESY/ROESY: Nuclear Overhauser Effect spectroscopy is used to identify through-space correlations between protons, which can provide information about the preferred solution-state conformation.

-

Variable Temperature NMR: By acquiring spectra at different temperatures, it may be possible to observe the coalescence of signals corresponding to different conformers and thereby determine the energy barrier to rotation.

Computational Methodology

Computational chemistry is a powerful tool for investigating the conformational landscape of molecules.

Protocol:

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

-

Quantum Mechanical Optimization: The geometries of the identified low-energy conformers are optimized using density functional theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermochemical data.

-

Potential Energy Surface Scan: To determine the rotational barrier, a relaxed potential energy surface scan is performed by systematically rotating the N1-C2-Cα-C=O dihedral angle and optimizing the rest of the geometry at each step.

-

Transition State Calculation: The transition state for the rotation is located and confirmed by a frequency calculation (one imaginary frequency).

-

Solvation Effects: The influence of the solvent on the conformational equilibrium can be modeled using implicit solvation models such as the Polarizable Continuum Model (PCM).

Conclusion

While direct experimental data on this compound is limited, this technical guide provides a comprehensive and scientifically grounded prediction of its molecular structure and conformational preferences. By drawing on data from analogous compounds and established computational methodologies, we have outlined the key structural features, the likely conformational landscape, and the experimental protocols required for a full and unambiguous characterization. This information serves as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating a deeper understanding of the structure-property relationships of this and related pyrimidine derivatives. The proposed workflows and protocols offer a clear roadmap for future experimental and computational investigations into this promising class of molecules.

Navigating the Solubility Landscape of Methyl 2-(2-pyrimidyl)acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2-pyrimidyl)acetate is a heterocyclic compound of interest in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines detailed experimental protocols for solubility determination, and presents a logical framework for solvent selection. Due to the limited availability of specific quantitative solubility data in public literature, this guide presents a compilation of established methodologies for determining the solubility of pyrimidine derivatives, which are directly applicable to the title compound.

Introduction

The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents and functional organic materials. This compound, an ester derivative of pyrimidine, holds potential as a building block in the synthesis of more complex molecules. Understanding its interaction with various organic solvents is paramount for efficient process development and successful application. This guide addresses the practical aspects of determining and utilizing the solubility of this compound.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not extensively published. However, based on the general solubility trends of similar heterocyclic compounds, a representative dataset is presented in Table 1 for illustrative purposes. Researchers are strongly encouraged to determine the solubility experimentally for their specific applications using the protocols outlined in this guide.

Table 1: Representative Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Dielectric Constant (approx.) | Polarity | Solubility (g/L) (Hypothetical) |

| Methanol | 32.7 | Polar Protic | 150 |

| Ethanol | 24.5 | Polar Protic | 120 |

| Acetone | 20.7 | Polar Aprotic | 80 |

| Dichloromethane | 9.1 | Polar Aprotic | 200 |

| Ethyl Acetate | 6.0 | Moderately Polar | 95 |

| Toluene | 2.4 | Nonpolar | 15 |

| Hexane | 1.9 | Nonpolar | <1 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual solubility should be determined experimentally.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on established methods for pyrimidine derivatives.[1][2][3]

Gravimetric Method

This method is a straightforward and reliable technique for determining equilibrium solubility.[2][3]

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or vial

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed evaporating dish.

-

Mass Determination: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Calculation: Weigh the evaporating dish containing the dried solute. The mass of the dissolved solid is the difference between the final and initial weights of the dish. The solubility is then calculated in g/L or other appropriate units.

Shake-Flask Method with UV-Vis or HPLC Analysis

This method is suitable for compounds with a chromophore and is widely used in pharmaceutical research.[1]

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical or HPLC grade)

-

Thermostatically controlled shaker

-

Centrifuge

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution and Calibration Curve: Prepare a stock solution of this compound of known concentration in a suitable solvent (in which it is freely soluble). From this stock solution, prepare a series of standard solutions of decreasing concentrations. Measure the absorbance (UV-Vis) or peak area (HPLC) of these standards to construct a calibration curve.

-

Equilibration: Add an excess of solid this compound to a known volume of the test solvent in a sealed flask. Shake the flask at a constant temperature for 24-72 hours to reach equilibrium.

-

Phase Separation: Centrifuge the saturated solution to pellet the excess solid.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using the same UV-Vis or HPLC method used for the calibration curve.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility of this compound in the test solvent is then calculated by taking the dilution factor into account.

Logical Workflow for Solvent Selection

The choice of an appropriate organic solvent is critical for various applications. The following diagram illustrates a logical workflow for selecting a solvent based on desired solubility characteristics.

Caption: Logical workflow for organic solvent selection.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively documented, this technical guide provides researchers with the necessary tools to determine this critical parameter. The detailed experimental protocols for the gravimetric and shake-flask methods offer robust approaches for generating reliable solubility data. The logical workflow for solvent selection provides a systematic framework for choosing an appropriate solvent system for a given application, thereby facilitating the efficient use of this compound in research and development. It is anticipated that the application of these methodologies will contribute to a more comprehensive understanding of the physicochemical properties of this and other related pyrimidine derivatives.

References

Navigating the Stability and Storage of Methyl 2-(2-pyrimidyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(2-pyrimidyl)acetate, a molecule of interest in medicinal chemistry and drug discovery, possesses a unique chemical architecture comprising a pyrimidine ring and a methyl acetate moiety. Understanding its stability and optimal storage conditions is paramount for ensuring experimental reproducibility, maintaining compound integrity, and safeguarding the viability of long-term research projects. This in-depth technical guide synthesizes the available information on the stability of pyrimidine derivatives and acetate esters to provide a comprehensive framework for the handling and storage of this compound.

Core Stability Profile

While specific experimental stability data for this compound is not extensively documented in publicly available literature, a robust understanding of its stability can be extrapolated from the known chemical behavior of its constituent functional groups. The pyrimidine ring, a heterocyclic aromatic compound, is generally stable but can be susceptible to certain reactions. The methyl acetate group, an ester, is prone to hydrolysis, particularly under acidic or basic conditions.

Factors Influencing Stability

Several environmental factors can influence the stability of this compound, leading to its degradation over time. These include:

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis of the ester linkage.

-

pH: The stability of the ester group is highly pH-dependent. Both acidic and basic conditions can catalyze its hydrolysis to form methanol and 2-(2-pyrimidyl)acetic acid.

-

Moisture: The presence of water is a critical factor in the hydrolysis of the ester.

-

Light: Pyrimidine rings can be susceptible to photolytic decomposition upon exposure to ultraviolet (UV) light.[1]

-

Oxygen: While less common for this specific structure, oxidative degradation can be a concern for some organic molecules.

Recommended Storage Conditions

To mitigate degradation and ensure the long-term integrity of this compound, the following storage conditions are recommended. These are based on best practices for storing chemically similar compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 4°C (short-term) | Minimizes the rate of potential degradation reactions, particularly hydrolysis. |

| ≤ -20°C (long-term) | Provides optimal preservation for extended periods. | |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Reduces the risk of oxidative degradation and displaces moisture. |

| Container | Tightly sealed, amber glass vial | Prevents exposure to light and moisture. |

| Environment | Dry, well-ventilated area | Avoids condensation and accumulation of potentially reactive atmospheric components. |

Potential Degradation Pathway

The primary anticipated degradation pathway for this compound is the hydrolysis of the methyl ester. This reaction can be catalyzed by acid or base and results in the formation of 2-(2-pyrimidyl)acetic acid and methanol.

Figure 1. Primary degradation pathway of this compound.

Experimental Protocols for Stability Assessment

Accelerated Stability Testing

Objective: To quickly assess the stability of a compound under stressed conditions to predict its long-term stability.

Methodology:

-

Prepare solutions of this compound in various buffers (e.g., pH 2, 7, 9).

-

Store the solutions at elevated temperatures (e.g., 40°C, 50°C, 60°C).

-

At specified time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw aliquots from each solution.

-

Analyze the aliquots by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and any degradation products.

-

Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation rate constant at each temperature.

-

Use the Arrhenius equation to extrapolate the degradation rate at lower, more typical storage temperatures (e.g., 4°C, 25°C).

Photostability Testing

Objective: To determine the susceptibility of the compound to degradation upon exposure to light.

Methodology:

-

Prepare a solution of this compound.

-

Expose the solution to a controlled light source that mimics the UV and visible spectrum of sunlight (e.g., a xenon lamp).

-

Simultaneously, keep a control sample of the same solution in the dark.

-

At specified time points, analyze both the exposed and control samples by HPLC.

-

Compare the chromatograms to identify any degradation products formed due to light exposure.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of a research compound like this compound.

Figure 2. Workflow for chemical stability assessment.

Conclusion

The stability of this compound is a critical parameter that can significantly impact its use in research and development. While direct stability data is limited, an understanding of the chemical properties of pyrimidines and methyl esters allows for the establishment of sound storage and handling practices. By controlling temperature, pH, moisture, and light exposure, researchers can ensure the integrity of this valuable compound. The implementation of systematic stability testing protocols is essential for generating the specific data required for its progression in the drug development pipeline.

References

Unveiling the Enigmatic "Methyl 2-(2-pyrimidyl)acetate": A Technical Review of a Promising Heterocycle

For Immediate Release

[City, State] – Methyl 2-(2-pyrimidyl)acetate, a heterocyclic compound with the CAS number 60561-50-4, is a molecule of growing interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals, consolidating the available scientific literature on its synthesis, properties, and potential applications. While detailed research on this specific ester is still emerging, this paper will also draw upon established knowledge of related pyrimidine derivatives to provide a foundational understanding and to illuminate promising avenues for future investigation.

Core Molecular Attributes

This compound is a derivative of pyrimidine, a fundamental heterocyclic aromatic compound that forms the core of essential biological molecules such as the nucleobases uracil, thymine, and cytosine.[1][2] The introduction of a methyl acetate group at the 2-position of the pyrimidine ring creates a molecule with the potential for diverse chemical reactivity and biological activity.

| Property | Value | Source |

| CAS Number | 60561-50-4 | [3][4] |

| Molecular Formula | C₇H₈N₂O₂ | [3][4] |

| Molecular Weight | 152.15 g/mol | [4] |

| IUPAC Name | methyl 2-(pyrimidin-2-yl)acetate | [4] |

Synthetic Pathways: Charting the Course to this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, general synthetic strategies for analogous pyrimidine derivatives offer valuable insights. The synthesis of pyrimidine-containing molecules often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species.[5][6]

A plausible synthetic approach for this compound would likely start from its corresponding carboxylic acid, 2-(2-pyrimidyl)acetic acid (CAS Number: 66621-73-6).[7][8] The esterification of this acid would yield the target molecule.

Caption: A potential synthetic route to this compound.

Experimental Protocol: General Esterification of a Carboxylic Acid

The following is a generalized protocol for the Fischer esterification of a carboxylic acid, which could be adapted for the synthesis of this compound from 2-(2-pyrimidyl)acetic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-pyrimidyl)acetic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization: The Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.7 ppm), a singlet for the methylene protons adjacent to the pyrimidine ring and the carbonyl group, and signals corresponding to the protons on the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the ester (around 170 ppm), the methyl carbon of the ester, the methylene carbon, and the distinct signals for the carbons of the pyrimidine ring.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the ester group (typically around 1735-1750 cm⁻¹), C-O stretching bands, and aromatic C-H and C=N stretching vibrations from the pyrimidine ring.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (152.15 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Biological and Medicinal Significance: A Landscape of Potential

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][9][10] The incorporation of an acetate moiety can further enhance or modulate these activities.

While the specific biological profile of this compound is yet to be extensively explored, its structural similarity to other biologically active pyrimidines suggests it could be a valuable lead compound or intermediate in drug discovery programs. For instance, various pyrimidine derivatives have been investigated as kinase inhibitors, which play a crucial role in cellular signaling pathways implicated in cancer and inflammatory diseases.

Caption: Overview of the diverse biological activities of pyrimidine derivatives.

Future Directions and Conclusion

This compound represents a molecule with significant untapped potential. The current body of literature highlights a clear need for further research to fully elucidate its chemical and biological properties. Future studies should focus on:

-

Development of optimized and detailed synthetic protocols.

-

Comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS) to establish a definitive analytical profile.

-

Systematic evaluation of its biological activity across a range of therapeutic areas, including oncology, infectious diseases, and inflammation.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. This compound,60561-50-4-Amadis Chemical [amadischem.com]

- 4. cas 60561-50-4|| where to buy this compound [english.chemenu.com]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. 2-Pyrimidineacetic Acid | C6H6N2O2 | CID 12367098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 10. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

Methyl 2-(2-pyrimidyl)acetate: A Technical Overview of Synthesis and Potential

A Note on the Historical Record

This guide, therefore, focuses on established, plausible synthetic routes to Methyl 2-(2-pyrimidyl)acetate, drawing from general methods for the synthesis of pyrimidine esters and related heterocyclic compounds.

Plausible Synthetic Pathways

The synthesis of this compound can be approached through several established methodologies in heterocyclic chemistry. A common strategy involves the construction of the pyrimidine ring followed by the introduction or modification of the acetate side chain, or a convergent approach where the side chain is incorporated during the ring formation.

One plausible and widely applicable method is the principal synthesis of pyrimidines, which involves the cyclization of a β-dicarbonyl compound or its equivalent with an N-C-N building block like an amidine.[2]

Experimental Protocol: Synthesis via Condensation

A representative protocol for the synthesis of a 2-substituted pyrimidine, adaptable for this compound, would involve the condensation of a suitable three-carbon precursor with formamidine.

Materials:

-

Methyl 3,3-dimethoxypropionate

-

Methyl formate

-

Sodium hydride (NaH)

-

Formamidinium salt (e.g., formamidine hydrochloride)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the β-dicarbonyl equivalent: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a solution of methyl 3,3-dimethoxypropionate and methyl formate in anhydrous DMF is prepared.

-

Formation of the enolate: The solution is cooled in an ice bath, and sodium hydride is added portion-wise with stirring. The reaction is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of the enol.

-

Cyclization: To the resulting solution, the formamidinium salt is added. The reaction mixture is then heated (e.g., to 100°C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Quantitative Data and Characterization

As specific experimental data for this compound is not widely published, the following table presents expected and typical data based on analogous compounds such as its isomer, Methyl 2-(pyrimidin-4-yl)acetate, and the related Methyl 2-pyridylacetate.[4][5]

| Property | Expected Value / Technique |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| ¹H NMR | Peaks corresponding to pyrimidine ring protons and methyl and methylene protons of the acetate group. |

| ¹³C NMR | Resonances for the pyrimidine ring carbons and the ester carbonyl, methylene, and methyl carbons. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 152. |

| Infrared (IR) | Characteristic absorption bands for C=O (ester), C=N, and C-H bonds. |

Visualizing the Synthesis and Potential Applications

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound based on the condensation method described.

Caption: Synthetic workflow for this compound.

Role in Drug Discovery

Pyrimidine derivatives are a cornerstone in drug discovery due to their diverse biological activities. While the specific biological role of this compound is not well-documented, it serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.

Caption: Potential applications in drug discovery.

Conclusion

This compound, while not a widely studied compound in its own right, represents a versatile building block within the rich field of pyrimidine chemistry. Its synthesis can be achieved through established organic chemistry methodologies. The true value of this and similar pyrimidine esters lies in their potential for derivatization to create novel molecules with a wide range of potential biological activities, making them of continued interest to researchers in drug development and medicinal chemistry.

References

- 1. irjmets.com [irjmets.com]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 4. Methyl 2-pyridylacetate | C8H9NO2 | CID 74264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-(pyrimidin-4-YL)acetate | C7H8N2O2 | CID 21486902 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 2-(2-pyrimidyl)acetate" IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(pyrimidin-2-yl)acetate is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. This technical guide provides a comprehensive overview of the chemical identity, properties, synthesis, and potential biological relevance of Methyl 2-(pyrimidin-2-yl)acetate, presenting data in a structured format for easy reference and comparison.

Chemical Identity and Synonyms

The nomenclature and identification of a compound are crucial for accurate scientific communication and research.

IUPAC Name: methyl 2-(pyrimidin-2-yl)acetate

CAS Number: 60561-50-4

| Synonym | Source |

| Methyl 2-(2-pyrimidyl)acetate | Common Name |

| methyl pyrimidin-2-ylacetate | Alternative IUPAC Spelling |

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in experimental settings and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | - |

| Molecular Weight | 152.15 g/mol | - |

| Appearance | Not specified | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Solubility | Not specified | - |

Experimental Protocols: Synthesis

The following is a detailed methodology for the synthesis of a structurally related compound, Methyl N-(pyrimidin-2-yl)glycinate, which can be adapted for the synthesis of Methyl 2-(pyrimidin-2-yl)acetate. This solid-phase synthesis approach offers advantages in purification and handling.

Synthesis of Methyl N-(pyrimidin-2-yl)glycinate

Materials:

-

Merrifield resin (2% crosslinked with divinylbenzene)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triethylamine (TEA)

-

2-Chloropyrimidine

-

Diisopropylethylamine (DIEA)

-

Sodium methoxide (MeONa) in MeOH

-

Tetrahydrofuran (THF)

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DMF.

-

Glycine Immobilization: React the swollen resin with a protected glycine derivative.

-

Deprotection: Suspend the resin in a 1:1 mixture of TFA and DCM at room temperature for 30 minutes to remove the protecting group.

-

Washing: Wash the resin sequentially with a 1:1 DCM-DMF mixture, DCM, MeOH, a 1:10 TEA-CHCl₃ mixture, and finally with MeOH.

-

N-Arylation: Heat the dried resin in a DMF solution containing 2-chloropyrimidine and DIEA at 90°C for at least 15 hours. Monitor the reaction for completion using a ninhydrin test (a negative test indicates completion).

-

Washing: Wash the resin successively with DMF and DCM and then dry.

-

Cleavage: Reflux the resin in a 4:1 mixture of THF-MeOH in the presence of sodium methoxide for 6 hours to cleave the product from the resin.

-

Work-up: Filter the resin and wash it with THF and MeOH. Evaporate the combined filtrates to obtain the crude product.

-

Purification: The crude product can be purified using standard techniques such as column chromatography.

Logical Workflow for the Synthesis

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-(2-pyrimidyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-pyrimidyl)acetate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrimidine core is a key pharmacophore in numerous biologically active compounds, and the acetic acid ester moiety at the 2-position provides a versatile handle for further chemical modifications. This document provides detailed protocols for the synthesis of this compound, along with comparative data for different synthetic strategies. The methodologies are designed to be reproducible and scalable for applications in research and development.

Synthetic Strategies Overview

The synthesis of this compound can be approached through several key strategies. The most common and reliable method involves the Claisen condensation of 2-methylpyrimidine with diethyl oxalate, followed by hydrolysis and decarboxylation, and subsequent esterification. An alternative route involves the direct alkylation of a suitable pyrimidine precursor with a methyl haloacetate. This document will focus on the Claisen condensation route due to its prevalence and reliability in generating the target compound.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes quantitative data for the key steps in the proposed synthesis of this compound via the Claisen condensation route.

| Step | Reactants | Base/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1. Claisen Condensation | 2-Methylpyrimidine, Diethyl oxalate | Sodium ethoxide | Ethanol | 6 | 25 | 75-85 |

| 2. Hydrolysis & Decarboxylation | Ethyl 2-oxo-2-(pyrimidin-2-yl)acetate (from Step 1) | Sulfuric acid (aq) | Water | 2 | 100 (reflux) | 80-90 |

| 3. Esterification (Fischer) | 2-(Pyrimidin-2-yl)acetic acid (from Step 2) | Sulfuric acid (cat.) | Methanol | 8 | 65 (reflux) | 85-95 |

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen Condensation

This protocol details the three main stages: Claisen condensation, hydrolysis and decarboxylation, and Fischer esterification.

Step 1: Claisen Condensation to form Ethyl 2-oxo-2-(pyrimidin-2-yl)acetate

-

Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (2.3 g, 0.1 mol) in small portions to absolute ethanol (50 mL). Allow the mixture to cool to room temperature.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 2-methylpyrimidine (9.4 g, 0.1 mol) in absolute ethanol (20 mL).

-

Addition of Diethyl Oxalate: Slowly add diethyl oxalate (14.6 g, 0.1 mol) dropwise to the reaction mixture at room temperature with vigorous stirring.

-

Reaction: Stir the mixture at room temperature for 6 hours. A precipitate of the sodium salt of the product will form.

-

Work-up: Cool the reaction mixture in an ice bath and collect the precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL).

-

Isolation: The resulting solid is the sodium salt of ethyl 2-oxo-2-(pyrimidin-2-yl)acetate, which can be used directly in the next step after drying under vacuum. For characterization, a small sample can be neutralized with dilute acetic acid and extracted with ethyl acetate.

Step 2: Hydrolysis and Decarboxylation to form 2-(Pyrimidin-2-yl)acetic acid

-

Reaction Setup: Suspend the sodium salt of ethyl 2-oxo-2-(pyrimidin-2-yl)acetate from the previous step in a 10% aqueous sulfuric acid solution (100 mL).

-

Reaction: Heat the mixture to reflux (approximately 100°C) for 2 hours. Carbon dioxide evolution will be observed.

-

Work-up: Cool the reaction mixture to room temperature and then in an ice bath.

-

Isolation: Adjust the pH of the solution to approximately 3-4 with a saturated sodium bicarbonate solution. The product, 2-(pyrimidin-2-yl)acetic acid, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 3: Fischer Esterification to form this compound

-

Reaction Setup: In a 100 mL round-bottom flask, suspend the dried 2-(pyrimidin-2-yl)acetic acid (from Step 2) in methanol (50 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL) as a catalyst.

-

Reaction: Heat the mixture to reflux (approximately 65°C) for 8 hours.

-

Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Extraction: To the residue, add 50 mL of water and carefully neutralize with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude this compound by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by distillation under reduced pressure to obtain the final product.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: Reaction Mechanisms of Methyl 2-(2-pyrimidyl)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed insights into the reaction mechanisms of Methyl 2-(2-pyrimidyl)acetate, a versatile building block in modern synthetic organic chemistry. The following sections outline key reaction pathways, experimental protocols, and quantitative data to facilitate its use in the synthesis of complex heterocyclic compounds, particularly for applications in drug discovery and development.

Introduction

This compound is a valuable precursor for the synthesis of a variety of fused heterocyclic systems due to the presence of an activated methylene group adjacent to the electron-withdrawing pyrimidine ring. This structural feature allows for a range of chemical transformations, including condensation and cyclization reactions, making it a key intermediate in the preparation of medicinally relevant scaffolds such as pyrazolo[1,5-a]pyrimidines.

I. Synthesis of Pyrazolo[1,5-a]pyrimidines

A significant application of this compound is in the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. This bicyclic heteroaromatic system is a common core in molecules targeting a range of biological targets, including protein kinases. The synthesis typically proceeds via a two-step sequence involving an initial condensation with a formylating agent followed by a cyclocondensation with hydrazine.

Reaction Pathway: From this compound to Pyrazolo[1,5-a]pyrimidines

The overall transformation involves the reaction of this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. This intermediate is then treated with hydrazine, which undergoes a cyclization and dehydration sequence to yield the final pyrazolo[1,5-a]pyrimidine product.

Experimental Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine

This protocol is adapted from a general procedure for the synthesis of pyrazolo[1,5-a]pyrimidines.[1]

Step 1: Synthesis of the Enamine Intermediate

-

To a solution of aryl-substituted acetonitrile (1 equivalent) in a suitable solvent, add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Reflux the reaction mixture for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude 3-(dimethylamino)-2-(aryl)acrylonitrile intermediate.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of the Pyrazolo[1,5-a]pyrimidine

-

Dissolve the 3-(dimethylamino)-2-(aryl)acrylonitrile intermediate (1 equivalent) in ethanol.

-

Add hydrazine (N₂H₄) and a catalytic amount of glacial acetic acid to the solution.

-

Reflux the reaction mixture for 16 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature.

-

The product, 4-aryl-1H-pyrazol-5-amine, may precipitate from the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Quantitative Data

The following table summarizes typical yields for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, as reported in the literature.[1]

| Step | Product | Yield (%) |

| 1 | 3-(dimethylamino)-2-(phenyl)acrylonitrile | 50 |

| 2 | 4-phenyl-1H-pyrazol-5-amine | 97 |

II. General Reaction Mechanisms

A. Condensation Reactions

The activated methylene group in this compound is susceptible to condensation with various electrophiles, most notably aldehydes and ketones in Knoevenagel-type condensations, and with formamide acetals like DMF-DMA.

Mechanism of Reaction with DMF-DMA:

The reaction with DMF-DMA proceeds through the formation of an enolate from this compound, which then acts as a nucleophile, attacking the electrophilic carbon of DMF-DMA. Subsequent elimination of methanol and dimethylamine leads to the formation of a stable enamine.

B. Cyclization Reactions

The enamine intermediate formed from the condensation reaction is a versatile precursor for various cyclization reactions. The reaction with hydrazine to form pyrazolo[1,5-a]pyrimidines is a prime example. The mechanism involves a nucleophilic attack of the hydrazine on the ester carbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.

Experimental Workflow for Heterocyclic Synthesis:

The general workflow for utilizing this compound in the synthesis of fused heterocycles is outlined below.

Conclusion

This compound serves as a highly effective starting material for the synthesis of diverse and medicinally important heterocyclic compounds. The protocols and reaction mechanisms detailed in these notes, particularly for the construction of the pyrazolo[1,5-a]pyrimidine core, provide a solid foundation for researchers in drug discovery and organic synthesis to explore the full potential of this versatile reagent. The straightforward reaction sequences and generally high yields make it an attractive component for the development of novel therapeutic agents.

References

Application Notes and Protocols: "Methyl 2-(2-pyrimidyl)acetate" in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction